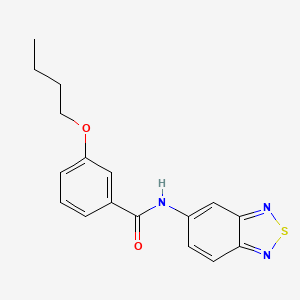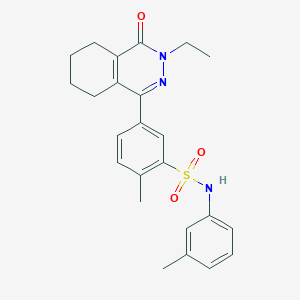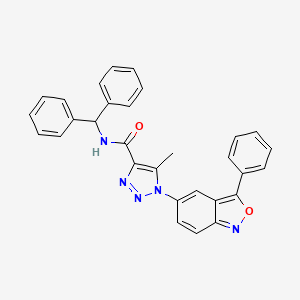
N-(2,1,3-benzothiadiazol-5-yl)-3-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-5-yl)-3-butoxybenzamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3-butoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-3-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-5-yl)-3-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for imaging biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its fluorescent properties allow it to be used as a probe for studying cellular processes.
Comparación Con Compuestos Similares
N-(2,1,3-benzothiadiazol-5-yl)-3-butoxybenzamide can be compared with other benzothiadiazole derivatives, such as:
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique butoxy group in this compound imparts distinct properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H17N3O2S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-3-butoxybenzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)18-13-7-8-15-16(11-13)20-23-19-15/h4-8,10-11H,2-3,9H2,1H3,(H,18,21) |
Clave InChI |
KNVXVCXGCNPTBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320219.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11320239.png)
![7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320243.png)

![N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11320253.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11320260.png)
![2-(3,4-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11320266.png)


![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11320278.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11320279.png)
![N-Cyclohexyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11320283.png)
![2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11320295.png)
